molecular formula C9H11ClF3N B3007615 3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine;hydrochloride CAS No. 2551118-51-3

3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine;hydrochloride

Cat. No.: B3007615
CAS No.: 2551118-51-3
M. Wt: 225.64
InChI Key: HKIYZTRPCXSXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H11ClF3N. It is primarily used in research and development settings, particularly in the field of pharmaceuticals. This compound is known for its unique structural properties, which include the presence of multiple fluorine atoms, making it a subject of interest in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine;hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with difluoromethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of specific pathways. This compound may also interact with cellular membranes, affecting their properties and functions .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-2-(2-chlorophenyl)propan-1-amine;hydrochloride
  • 3,3-Difluoro-2-(2-bromophenyl)propan-1-amine;hydrochloride
  • 3,3-Difluoro-2-(2-methylphenyl)propan-1-amine;hydrochloride

Uniqueness

The unique aspect of 3,3-Difluoro-2-(2-fluorophenyl)propan-1-amine;hydrochloride lies in its multiple fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound exhibits distinct properties that make it valuable for specific research applications .

Properties

IUPAC Name

3,3-difluoro-2-(2-fluorophenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c10-8-4-2-1-3-6(8)7(5-13)9(11)12;/h1-4,7,9H,5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIYZTRPCXSXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)C(F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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